molecular formula C12H9FN2O B11887083 5-(3-Fluorophenyl)nicotinamide CAS No. 1356110-53-6

5-(3-Fluorophenyl)nicotinamide

Cat. No.: B11887083
CAS No.: 1356110-53-6
M. Wt: 216.21 g/mol
InChI Key: OQYOPWZLZTUCKB-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)nicotinamide is an organic compound with the molecular formula C12H9FN2O. It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a 3-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)nicotinamide typically involves the coupling of 3-fluoroaniline with nicotinic acid or its derivatives. One common method is the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 3-fluoroaniline with a halogenated nicotinamide under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like ethanol or toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Fluorophenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

5-(3-Fluorophenyl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)nicotinamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects .

Comparison with Similar Compounds

    Nicotinamide: The parent compound, which lacks the fluorine substitution.

    3-Fluorophenyl derivatives: Other compounds with the 3-fluorophenyl group but different core structures.

    Nicotinamide derivatives: Compounds with various substitutions on the nicotinamide ring.

Uniqueness: 5-(3-Fluorophenyl)nicotinamide is unique due to the presence of both the nicotinamide and 3-fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design .

Biological Activity

5-(3-Fluorophenyl)nicotinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of a fluorinated phenyl group attached to a nicotinamide moiety. The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the Nicotinamide Backbone : Starting from nicotinic acid or its derivatives.
  • Introduction of the Fluorophenyl Group : Achieved through electrophilic aromatic substitution or coupling reactions with 3-fluorophenyl derivatives.

Biological Activity Overview

Research indicates that compounds like this compound exhibit significant biological activities through various mechanisms:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. These interactions could help in managing conditions characterized by chronic inflammation.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer progression by targeting specific enzymes involved in tumor growth. The structural features of this compound enhance its binding affinity to these targets, suggesting potential efficacy in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in inflammatory and cancer pathways suggests that it may serve as a therapeutic agent for these conditions. For instance, it may act as an inhibitor of nicotinamide N-methyltransferase, impacting metabolic pathways related to NAD+ synthesis .
  • Receptor Modulation : Given its structural similarity to nicotinic acid, there is potential for interaction with nicotinic acetylcholine receptors, which could influence neurotransmitter release and neuronal activity. This aspect is particularly relevant for neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFindings
Demonstrated anti-inflammatory effects through COX and LOX inhibition.
Showed potential anticancer activity by inhibiting tumor growth in vitro.
Investigated the compound's role as an inhibitor of nicotinamide N-methyltransferase, impacting NAD+ metabolism.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics. This highlights its potential as a candidate for further development in cancer therapies.

Properties

CAS No.

1356110-53-6

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

5-(3-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9FN2O/c13-11-3-1-2-8(5-11)9-4-10(12(14)16)7-15-6-9/h1-7H,(H2,14,16)

InChI Key

OQYOPWZLZTUCKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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